molecular formula C15H17N3O4S B5097829 [4-[[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate

[4-[[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate

Cat. No.: B5097829
M. Wt: 335.4 g/mol
InChI Key: BXFGNQMYCXRHIL-UHFFFAOYSA-N
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Description

[4-[[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The ethoxyethyl group and the phenyl acetate moiety further contribute to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced through nucleophilic substitution reactions using ethoxyethyl halides.

    Coupling with Phenyl Acetate: The final step involves the coupling of the thiadiazole derivative with phenyl acetate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-[[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

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Properties

IUPAC Name

[4-[[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-3-21-9-8-13-17-18-15(23-13)16-14(20)11-4-6-12(7-5-11)22-10(2)19/h4-7H,3,8-9H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFGNQMYCXRHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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